

TP-5801 TFA degradation and storage conditions

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Compound of Interest		
Compound Name:	TP-5801 TFA	
Cat. No.:	B10857132	Get Quote

Technical Support Center: TP-5801 TFA

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, degradation, and storage of **TP-5801 TFA**.

Frequently Asked Questions (FAQs)

Q1: What is **TP-5801 TFA** and what is its mechanism of action?

TP-5801 is an orally active and potent inhibitor of the non-receptor tyrosine kinase, TNK1, with an IC50 of 1.40 nM.[1][2] It has demonstrated anti-tumor activity. The trifluoroacetic acid (TFA) salt form is often used for research purposes. TP-5801 exerts its effect by blocking the kinase activity of TNK1, which is involved in cellular signaling pathways that regulate cell growth, differentiation, and apoptosis.[3] Dysregulation of TNK1 has been implicated in certain cancers. [3]

Q2: What are the recommended storage conditions for **TP-5801 TFA** stock solutions?

For long-term storage, stock solutions of **TP-5801 TFA** should be stored at -80°C for up to 6 months. For short-term storage, -20°C for up to 1 month is recommended.[1][2] It is crucial to store the solutions in sealed containers, protected from moisture and light.[1][2]

Q3: What are the potential degradation pathways for **TP-5801 TFA**?







Based on the chemical structure of TP-5801 (C24H31BrN8O), which contains pyrimidine, piperazine, and amide functionalities, the following degradation pathways are plausible under stress conditions:

- Hydrolysis: The amide bond is susceptible to hydrolysis under both acidic and basic conditions, which would lead to the cleavage of the molecule. The pyrimidine ring can also undergo hydrolytic degradation.
- Oxidation: The piperazine ring and other electron-rich parts of the molecule may be susceptible to oxidation.
- Photodegradation: Aromatic systems and the bromine substituent may absorb UV light, leading to photolytic degradation.
- Thermal Degradation: At elevated temperatures, complex heterocyclic molecules can undergo fragmentation.

Q4: How does the TFA counter-ion affect the stability of TP-5801?

Trifluoroacetic acid (TFA) is a strong acid commonly used in the purification of synthetic peptides and small molecules, resulting in the formation of TFA salts.[4][5][6] While TFA salts are generally stable, the acidic nature of the counter-ion could potentially contribute to acid-catalyzed hydrolysis of labile functional groups, such as the amide bond in TP-5801, especially under conditions of high humidity or in certain solvents.

Troubleshooting Guide



Issue	Potential Cause	Recommended Action
Unexpected loss of compound activity in experiments.	Degradation of TP-5801 due to improper storage or handling.	1. Prepare fresh stock solutions from solid material. 2. Aliquot stock solutions to minimize freeze-thaw cycles. 3. Ensure storage at -80°C for long-term use and protection from light. 4. Verify the stability of TP-5801 in your experimental buffer and at the working temperature.
Appearance of unknown peaks in HPLC analysis of TP-5801.	Degradation of the compound.	1. Perform a forced degradation study to identify potential degradation products. 2. Compare the retention times of the unknown peaks with those of the degradation products. 3. Adjust HPLC method to ensure separation of all degradation products from the parent compound.
Inconsistent experimental results.	Partial degradation of TP- 5801.	1. Re-evaluate storage and handling procedures. 2. Use a freshly prepared and quantified solution of TP-5801 for each experiment. 3. Consider the compatibility of TP-5801 with other reagents in your assay.

Quantitative Data Summary

The following table summarizes hypothetical degradation data for **TP-5801 TFA** under forced degradation conditions. This data is intended to be illustrative of expected trends based on the chemical structure.



Stress Condition	Reagent/Co ndition	Duration	Temperatur e	% Degradatio n (Hypothetic al)	Major Degradatio n Products (Predicted)
Acidic Hydrolysis	0.1 M HCI	24 hours	60°C	15%	Amide hydrolysis products
Basic Hydrolysis	0.1 M NaOH	8 hours	60°C	25%	Amide hydrolysis products
Oxidative Degradation	3% H2O2	24 hours	Room Temp	10%	N-oxides of piperazine, other oxidation products
Photolytic Degradation	UV light (254 nm)	48 hours	Room Temp	5%	Photodegrad ation products
Thermal Degradation	Dry Heat	72 hours	80°C	8%	Thermal fragmentation products

Experimental Protocols

Protocol 1: Forced Degradation Study of TP-5801 TFA

Objective: To investigate the degradation of TP-5801 under various stress conditions to identify potential degradation products and pathways.

Methodology:

 Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of TP-5801 TFA in methanol.



- Acidic Hydrolysis:
 - Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
 - Incubate the mixture at 60°C for 24 hours.
 - Neutralize the solution with 0.1 M NaOH before HPLC analysis.
- Basic Hydrolysis:
 - Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
 - Incubate the mixture at 60°C for 8 hours.
 - Neutralize the solution with 0.1 M HCl before HPLC analysis.
- Oxidative Degradation:
 - Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
 - Keep the mixture at room temperature for 24 hours, protected from light.
- Photolytic Degradation:
 - Expose 1 mL of the stock solution in a quartz cuvette to UV light (254 nm) for 48 hours.
 - A control sample should be kept in the dark at the same temperature.
- Thermal Degradation:
 - Evaporate the solvent from 1 mL of the stock solution to obtain the solid compound.
 - Expose the solid to dry heat at 80°C for 72 hours.
 - Reconstitute the sample in methanol before HPLC analysis.
- Analysis: Analyze all samples by a stability-indicating HPLC-UV method (see Protocol 2) and LC-MS to identify and characterize the degradation products.



Protocol 2: Stability-Indicating HPLC Method for TP-5801 TFA

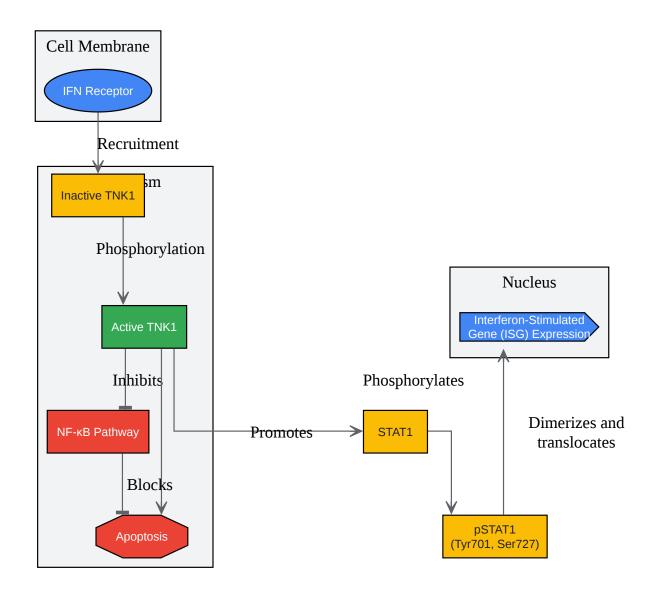
Objective: To develop an HPLC method capable of separating TP-5801 from its degradation products.

Methodology:

- Instrumentation: HPLC system with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μm).
- Mobile Phase:
 - A: 0.1% Trifluoroacetic acid in water
 - B: 0.1% Trifluoroacetic acid in acetonitrile
- Gradient Elution:
 - o 0-5 min: 10% B
 - 5-25 min: 10% to 90% B
 - o 25-30 min: 90% B
 - 30-35 min: 90% to 10% B
 - o 35-40 min: 10% B
- Flow Rate: 1.0 mL/min
- Detection Wavelength: 254 nm
- Injection Volume: 10 μL
- Column Temperature: 30°C



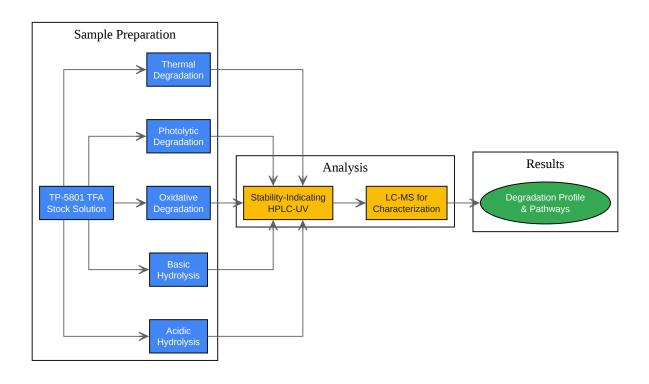
Visualizations



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Caption: TNK1 Signaling Pathway and the Role of TP-5801.





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Caption: Forced Degradation Experimental Workflow.

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